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Compound of Interest

Compound Name:
5-Chloro-2-(1,1-

difluoroethyl)pyridine

CAS No.: 2416243-41-7

Cat. No.: B2660037

Get Quote

The pyridine ring is a cornerstone of medicinal and agrochemical research, forming the core of

numerous approved drugs and active compounds.[1][2] Its unique electronic properties and

versatile functionalization handles make it an indispensable scaffold for drug discovery

professionals.[3] Within this class, halogenated pyridines are particularly valuable as they serve

as key intermediates for complex molecule synthesis, often through powerful cross-coupling

reactions.[4]

This guide focuses on 5-Chloro-2-(1,1-difluoroethyl)pyridine (CAS 1254553-27-3), a novel

building block that combines the established utility of a chloropyridine moiety with the

increasingly important 1,1-difluoroethyl group. Publicly available data on this specific molecule

is currently scarce, indicating it is an emerging compound with significant untapped potential.

Therefore, this document adopts a scientifically rigorous, field-proven approach. We will

construct a comprehensive technical profile of 5-Chloro-2-(1,1-difluoroethyl)pyridine by:

Analog-Based Analysis: Leveraging extensive data from its closest structural analog, 5-

Chloro-2-(trifluoromethyl)pyridine.
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Bioisosteric Reasoning: Applying established principles of medicinal chemistry to infer the

properties and advantages conferred by the difluoroethyl group.

Synthesis Extrapolation: Proposing robust synthetic pathways based on established

methodologies for related compounds.

This guide is designed for researchers, medicinal chemists, and drug development

professionals seeking to leverage this next-generation building block for the creation of novel,

high-value molecules.

Structural and Physicochemical Profile: A
Comparative Analysis
The key to understanding 5-Chloro-2-(1,1-difluoroethyl)pyridine lies in comparing it to its

well-documented trifluoromethyl analog. The substitution of a methyl group for one fluorine

atom creates subtle but significant changes in sterics and electronics, which can be exploited in

drug design.
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Target Molecule

Primary Analog

Key Precursor Example

5-Chloro-2-(1,1-difluoroethyl)pyridine
(CAS: 1254553-27-3)

5-Chloro-2-(trifluoromethyl)pyridine
(CAS: 349-94-0)

2-Chloro-5-methylpyridine
(CAS: 18368-63-3)

Click to download full resolution via product page

Caption: Structural comparison of the target molecule and key related compounds.
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The following table summarizes the known and predicted physicochemical properties. The

experimental data for the trifluoromethyl analog serves as a reliable benchmark for estimating

the properties of the target compound.

Property
5-Chloro-2-(1,1-
difluoroethyl)pyridi
ne

5-Chloro-2-
(trifluoromethyl)pyr
idine

Rationale for
Comparison

CAS Number 1254553-27-3 349-94-0 N/A

Molecular Formula C₇H₆ClF₂N C₆H₃ClF₃N
Highlights the addition

of a CH₂ group.

Molecular Weight 177.58 g/mol 181.54 g/mol [5]

Appearance
Predicted: Liquid or

Low-Melting Solid

White to yellowish

crystalline low melting

solid

[6]

Melting Point Predicted: < 30 °C 32-37 °C [6][7]

Boiling Point
Predicted: ~170-180

°C
~152 °C [6]

XLogP3 (Lipophilicity) Predicted: 2.3 2.7 [8]

Hydrogen Bond

Acceptor Count
1 (N atom) 1 (N atom) [8]

The 1,1-Difluoroethyl Group: A Strategic Bioisostere
In modern drug discovery, the strategic replacement of one functional group with another to

optimize molecular properties (a practice known as bioisosterism) is a critical tool. The

trifluoromethyl (-CF₃) group is a well-established pharmacophore, prized for its metabolic

stability and strong electron-withdrawing nature. However, the 1,1-difluoroethyl group (-

CF₂CH₃) is emerging as a powerful bioisostere that offers a more nuanced profile.[9][10]

Key Advantages of the -CF₂CH₃ Moiety:
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Modulated Lipophilicity: The replacement of a fluorine atom with a methyl group typically

reduces the local lipophilicity compared to a -CF₃ group. This can be crucial for fine-tuning a

drug candidate's solubility and ADME (Absorption, Distribution, Metabolism, and Excretion)

properties.

Metabolic Stability: Like the -CF₃ group, the geminal difluoro motif on the alpha-carbon

effectively blocks metabolic oxidation at that position, a common liability for ethyl groups.

This can significantly increase the half-life of a compound.

Altered Basicity: The electron-withdrawing effect of the -CF₂CH₃ group is less pronounced

than that of the -CF₃ group. When positioned adjacent to a basic center, such as the pyridine

nitrogen, this results in a higher pKa (i.e., the pyridine becomes more basic).[9] This

modulation can be critical for optimizing target engagement or improving formulation

characteristics.

Unique Steric Profile: The -CF₂CH₃ group introduces a different conformational and steric

footprint than the -CF₃ group, which can lead to improved selectivity or novel binding

interactions within a target protein.

Proposed Synthesis and Methodology
While a definitive, published synthesis for 5-Chloro-2-(1,1-difluoroethyl)pyridine is not

available, a robust and scalable route can be proposed based on established methods for

constructing functionalized pyridines and introducing difluoroalkyl groups.[11][12] The following

multi-step synthesis represents a logical and experimentally sound approach.
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2-Amino-5-chloropyridine

2,5-Dichloropyridine

  Sandmeyer Reaction
(NaNO₂, HCl, CuCl₂)

5-Chloro-2-acetylpyridine

  N-Heterocyclic Carbene Catalyzed
Acylation or equivalent

5-Chloro-2-(1,1-dihydroxyethyl)pyridine

  Oxidation (e.g., SeO₂)
& Hydration

5-Chloro-2-(1,1-difluoroethyl)pyridine
(Target Molecule)

  Deoxyfluorination
(DAST or Deoxo-Fluor®)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Chloro-2-(1,1-difluoroethyl)pyridine.

Exemplary Protocol: Deoxyfluorination of a Dihydroxy
Intermediate
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This protocol is an adapted, representative procedure for the critical fluorination step.

CAUTION: Deoxyfluorination reagents are hazardous and should be handled only by trained

personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction:Conversion of 5-Chloro-2-(1,1-dihydroxyethyl)pyridine to 5-Chloro-2-(1,1-
difluoroethyl)pyridine

Materials:

5-Chloro-2-(1,1-dihydroxyethyl)pyridine (1.0 eq)

Diethylaminosulfur trifluoride (DAST) (2.2 eq)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Procedure:

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and an argon inlet is charged with the dihydroxy starting material (1.0 eq).

Inerting and Dissolution: The flask is purged with argon. Anhydrous DCM is added via

syringe to dissolve the starting material, and the resulting solution is cooled to -78 °C using a

dry ice/acetone bath.

Reagent Addition: DAST (2.2 eq) is dissolved in a minimal amount of anhydrous DCM and

added to the dropping funnel. The DAST solution is then added dropwise to the stirred

reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70

°C.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly

warm to room temperature and is stirred for 12-18 hours. The progress is monitored by Thin

Layer Chromatography (TLC) or LC-MS.
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Workup: The reaction is carefully quenched by slowly adding the mixture to a stirred, ice-cold

saturated solution of NaHCO₃. (Caution: Gas evolution!). The mixture is stirred for 1 hour

until bubbling ceases.

Extraction: The organic layer is separated, and the aqueous layer is extracted twice more

with DCM.

Drying and Concentration: The combined organic layers are washed with brine, dried over

anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by silica gel column chromatography using a

gradient of ethyl acetate in hexanes to yield the final product, 5-Chloro-2-(1,1-
difluoroethyl)pyridine.

Inferred Applications in Research and Development
The structural motifs present in 5-Chloro-2-(1,1-difluoroethyl)pyridine suggest its high

potential as a versatile intermediate in several areas of chemical R&D.

Medicinal Chemistry: Chlorinated pyridines are prevalent in pharmaceuticals.[1][13] The

chlorine atom at the 5-position serves as an effective handle for palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the

introduction of molecular diversity to build libraries of potential drug candidates.[4] The

difluoroethyl group provides a metabolically stable, lipophilic moiety that can be used to

optimize lead compounds targeting a wide range of diseases, from oncology to infectious

diseases.

Agrochemicals: The chloro-pyridine scaffold is a well-established core in many commercial

herbicides and pesticides. The unique properties of the difluoroethyl group could be

leveraged to develop new active ingredients with improved efficacy, better crop safety

profiles, or novel modes of action.

Materials Science: Fluorinated organic molecules are of increasing interest in materials

science for applications in liquid crystals, organic electronics, and polymers due to their

unique electronic and physical properties.
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Suppliers and Procurement Strategy
As of early 2026, 5-Chloro-2-(1,1-difluoroethyl)pyridine is not listed as a stock item in the

catalogs of major chemical suppliers. This is typical for a novel or specialized building block.

However, its close analog and key precursors are available, providing a pathway for its

acquisition.

Procurement Options:

Custom Synthesis (Recommended): The most direct route to obtain this compound is

through a custom synthesis service. Several companies specialize in producing novel and

complex molecules on a gram-to-kilogram scale. This approach ensures high purity and

provides a reliable supply for research programs.

In-House Synthesis: For organizations with strong synthetic chemistry capabilities, the

proposed synthesis route provides a clear roadmap for in-house production.

Table of Suppliers for Analogs and Custom Synthesis Services:

Supplier Product/Service Type Notes

Sigma-Aldrich (Merck) Analog Supplier

Offers 5-Chloro-2-

(trifluoromethyl)pyridine (CAS

349-94-0), though availability

should be confirmed.[5][7]

ChemScene Analog Supplier

Lists 5-Chloro-2-

(difluoromethyl)pyrimidine, a

structurally related heterocycle.

[14]

Oakwood Chemical Custom Synthesis

A well-established provider of

custom synthesis services for

fluorinated and heterocyclic

compounds.[15]

BLD Pharm Analog Supplier

Offers related compounds

such as 5-Chloro-2,4-

difluoropyridine.[16]
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Pricing:

Analog: The price for 5-Chloro-2-(trifluoromethyl)pyridine from catalog sources typically

ranges from

150 per gram, depending on purity and quantity.

Target Molecule (Custom Synthesis): The cost for a custom synthesis of 5-Chloro-2-(1,1-
difluoroethyl)pyridine would be significantly higher, likely in the range of $1,000 - $3,500

per gram for an initial, non-optimized synthesis, with costs decreasing on larger scales.

Conclusion
5-Chloro-2-(1,1-difluoroethyl)pyridine stands as a promising, next-generation chemical

building block at the frontier of medicinal and materials chemistry. While direct research on this

compound is in its infancy, a rigorous analysis of its structural analogs and the underlying

principles of bioisosterism provides a powerful predictive framework for its properties and

applications. Its combination of a versatile cross-coupling handle (the chloro group) and a

metabolically robust, property-modulating moiety (the difluoroethyl group) makes it a high-value

target for synthesis. This guide provides the foundational knowledge—from a plausible,

scalable synthesis to a clear procurement strategy—for researchers and drug developers to

begin unlocking the full potential of this novel compound.
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Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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